molecular formula C17H22ClNO B111604 (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride CAS No. 130432-39-2

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Cat. No.: B111604
CAS No.: 130432-39-2
M. Wt: 291.8 g/mol
InChI Key: SFKYWFMBUVMWNG-NTISSMGPSA-N
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Description

“(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride” is a complex organic compound. The “hydrochloride” part suggests that it is a salt formed by the reaction of hydrochloric acid with an organic base . Hydrochlorides are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carbon skeleton, the introduction of the amino and hydroxyl groups, and finally the formation of the hydrochloride salt. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and a chiral center (indicated by the “(S)” in the name). The compound would likely have a three-dimensional structure due to the presence of the chiral center .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino and hydroxyl groups could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride, it would likely be soluble in water .

Scientific Research Applications

Synthesis and Catalysis

  • (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is used in the synthesis of spiroborate esters, which are important in producing chiral organoboranes and catalyzing various reactions (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
  • This compound is also instrumental in asymmetric reductions. For instance, its reaction with borane leads to the asymmetric reduction of prochiral aromatic ketones, producing corresponding aromatic secondary alcohols with high enantiomeric and chemical yields (Itsuno, Ito, Hirao, & Nakahama, 1983).

Organic Synthesis

  • It plays a role in the synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, through an enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (Mancuso et al., 2018).
  • It is used in the formation of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, showing its versatility in complex organic synthesis processes (Qian, Yamada, Nishino, & Kurosawa, 1992).

Pharmacology and Medicinal Chemistry

  • In pharmacological contexts, it contributes to the synthesis of β-Aminoketones, which have significant pharmacological activity. This demonstrates its utility in the development of medically relevant compounds (Vasil'eva et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYWFMBUVMWNG-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595342
Record name (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130432-39-2
Record name Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130432-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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